molecular formula C10H10N2O2S B511862 3-methyl-1-(phenylsulfonyl)-1H-pyrazole CAS No. 881668-66-2

3-methyl-1-(phenylsulfonyl)-1H-pyrazole

Cat. No. B511862
CAS RN: 881668-66-2
M. Wt: 222.27g/mol
InChI Key: CGMGMNUBPWIFEJ-UHFFFAOYSA-N
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Description

3-methyl-1-(phenylsulfonyl)-1H-pyrazole, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis of Bioactive Substances

The compound is used in the synthesis of new bioactive substances with potent activities . Some new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from N-acyl-α-amino acids and N-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds, were synthesized .

Antimicrobial and Antibiofilm Activities

The newly synthesized compounds were evaluated for their antimicrobial and antibiofilm activities . The 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione 4b bearing a p-tolyl group in 4-position exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains .

Synthesis of Phenylsulfonyl Indene Derivatives

The compound is used in the preparation of phenylsulfonyl indene derivatives . The preparation of these derivatives from readily available alkynyl(phenyl)iodonium tetrafluoroborates and triflates was investigated using phenylsulfinate as nucleophile .

Synthesis of Phenylsulfonyl-Acetylenes

The compound is also used in the synthesis of phenylsulfonyl-acetylenes . This process also involves the use of phenylsulfinate as a nucleophile .

Allylation of Carbon Nucleophiles

The compound is used in the reaction of but-1-yn-1-ylbenzene with 1.2 equivalents of 3 to give the monoallylated product 3-methyl-1,5-diphenyl-2-(phenylsulfonyl)pent-4-en-1-one (163) in 95% yield .

6. Use in the Construction of Cyclopentenes and Cyclopentenones Sulfinate anions were used as nucleophiles in the construction of cyclopentenes and cyclopentenones . This process involves the addition of benzenesulfinate to alkynyl(phenyl)iodonium salts to obtain indene and/or alkyne derivatives .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-methyl-1-(phenylsulfonyl)-1H-pyrazole may also interact with various biological targets.

Mode of Action

Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 3-methyl-1-(phenylsulfonyl)-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds such as 3-methyl-1-butanol have been shown to enhance the production of reactive oxygen species (ros) in certain cells, affecting various biochemical pathways .

Pharmacokinetics

A related compound, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), has been studied in healthy volunteers following a single intravenous infusion at doses of 02, 05, 10, 15, and 20 mg/kg and after 7 days of repeated administration at a dose of 10 mg/kg per day . The plasma concentrations reached maximum levels at 40 min after the beginning of infusion, and then decreased rapidly. Edaravone was metabolized and excreted rapidly in urine within 24 hr after the beginning of infusion .

Result of Action

Related compounds such as edaravone have shown brain-protective activity in a transient ischemia model .

Action Environment

For instance, 3-methyl-1-butanol, a microbial volatile organic compound commonly found in damp indoor dwellings, has been shown to induce stomatal closure in Arabidopsis .

properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-9-7-8-12(11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGMNUBPWIFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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